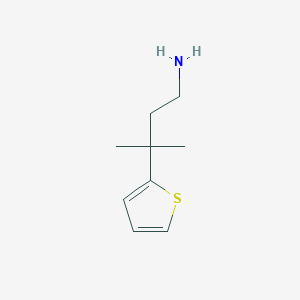

3-Methyl-3-(thiophen-2-yl)butan-1-amine

Description

Contextualization within Heterocyclic Amine Chemistry

Heterocyclic amines are a broad class of organic compounds that are integral to a multitude of biological processes and are a foundational component of many pharmaceuticals. nih.gov These molecules are characterized by a ring structure containing at least one heteroatom, such as nitrogen, sulfur, or oxygen. The presence of the amine functional group (-NH2) imparts basicity and nucleophilicity to these molecules, enabling them to participate in a wide array of chemical reactions and biological interactions.

The chemical behavior of heterocyclic amines is significantly influenced by the nature of the heterocyclic ring. Aromatic heterocycles, such as thiophene (B33073), can engage in π-stacking interactions and other electronic exchanges, which can modulate the reactivity of the amine group. The interplay between the aromatic thiophene ring and the aliphatic amine-containing side chain in 3-Methyl-3-(thiophen-2-yl)butan-1-amine is a key area of interest for understanding its chemical properties and potential applications.

Significance of Thiophene-Containing Scaffolds in Organic Synthesis

The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Thiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. mdpi.comnih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets such as enzymes and receptors. nih.gov

Several FDA-approved drugs incorporate a thiophene moiety, highlighting its importance in drug design and development. The versatility of the thiophene ring allows for a diverse range of chemical modifications, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity. nih.gov The incorporation of a thiophene scaffold into the structure of this compound suggests its potential for biological activity.

Overview of Research Trajectories for Amine-Functionalized Butane (B89635) Derivatives

Amine-functionalized butane derivatives are a class of compounds that have been explored for various applications, including as building blocks in organic synthesis and as biologically active agents. The butane chain provides a flexible spacer that can position the amine group for optimal interaction with a target molecule. The presence of methyl groups on the butane backbone, as seen in the subject compound, can introduce conformational constraints and affect the molecule's lipophilicity, which in turn can influence its pharmacokinetic and pharmacodynamic properties.

Research into amine-functionalized alkanes often focuses on their synthesis and their incorporation into more complex molecular architectures. The development of efficient and stereoselective methods for the synthesis of these compounds is an active area of research.

Research Objectives and Scope of Investigation on this compound

While specific research on this compound is not extensively documented in publicly available literature, the investigation of this compound would likely pursue several key objectives. A primary goal would be the development of efficient synthetic routes to access this molecule and its derivatives.

Subsequent research would likely focus on the characterization of its chemical and physical properties. A significant area of investigation would be the exploration of its biological activity, given the prevalence of thiophene and amine moieties in pharmaceuticals. This could involve screening the compound against a variety of biological targets to identify any potential therapeutic applications. Furthermore, the unique structural features of this compound make it an interesting candidate for computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, to predict its properties and guide the design of new analogs with enhanced activity. benthamdirect.comnih.gov

The following table provides a summary of the key structural features of this compound and their potential implications for research.

| Structural Feature | Potential Research Implications |

| Thiophene Ring | Investigation of potential biological activities (e.g., anti-inflammatory, antimicrobial). Exploration of its role in molecular recognition and binding. |

| Primary Amine Group | Study of its basicity and nucleophilicity. Use as a handle for further chemical modification and derivatization. |

| Tertiary Butyl Group | Analysis of its steric influence on reactivity and biological interactions. Contribution to the molecule's lipophilicity and pharmacokinetic properties. |

| Overall Structure | Development of novel synthetic methodologies. Computational modeling of its conformational and electronic properties. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NS |

|---|---|

Molecular Weight |

169.29 g/mol |

IUPAC Name |

3-methyl-3-thiophen-2-ylbutan-1-amine |

InChI |

InChI=1S/C9H15NS/c1-9(2,5-6-10)8-4-3-7-11-8/h3-4,7H,5-6,10H2,1-2H3 |

InChI Key |

OFSZEKLLINHULV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCN)C1=CC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 3 Thiophen 2 Yl Butan 1 Amine

Retrosynthetic Analysis of 3-Methyl-3-(thiophen-2-yl)butan-1-amine

A plausible retrosynthetic analysis for this compound begins with the disconnection of the primary amine. The most direct and common method for the synthesis of a primary amine is the reduction of a nitrile group. This leads to the key intermediate, 3-methyl-3-(thiophen-2-yl)butanenitrile.

Further disconnection of the nitrile precursor involves breaking the carbon-carbon bond between the thiophene (B33073) ring and the quaternary carbon. However, a more synthetically practical approach is to disconnect the methyl groups from the quaternary carbon. This suggests a precursor, 2-(thiophen-2-yl)acetonitrile, which can be subjected to exhaustive methylation to introduce the two methyl groups, thereby forming the quaternary carbon center. This retrosynthetic strategy is outlined below:

Retrosynthetic Pathway

This analysis identifies two key transformations: the formation of the quaternary carbon via alkylation and the reduction of the nitrile to the primary amine.

Synthesis of Key Precursors for this compound

The successful synthesis of the target amine hinges on the efficient preparation of its precursors. This section details the generation of the necessary organometallic thiophene reagents and the subsequent alkylation and nitrile synthesis steps.

While the proposed primary synthetic route involves the alkylation of 2-(thiophen-2-yl)acetonitrile, an alternative approach could involve the use of a thiophene-2-yl organometallic reagent. These reagents are powerful nucleophiles for forming carbon-carbon bonds.

2-Thienylmagnesium Bromide (Grignard Reagent): This can be prepared by reacting 2-bromothiophene (B119243) with magnesium turnings in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

2-Thienyllithium (Organolithium Reagent): This is typically generated by the deprotonation of thiophene at the 2-position using a strong base like n-butyllithium (n-BuLi) in an inert solvent like THF or hexane (B92381) at low temperatures.

These organometallic reagents could then, in principle, react with a suitable electrophile containing the gem-dimethyl and cyano functionalities to form the nitrile precursor, although this route is often more complex than direct alkylation of an existing acetonitrile (B52724).

The formation of the quaternary carbon atom is the most critical step in this synthesis. This is achieved through the dialkylation of 2-(thiophen-2-yl)acetonitrile. The acidic nature of the α-protons to the nitrile group allows for deprotonation by a strong base, followed by nucleophilic attack on an alkylating agent.

A common procedure for such exhaustive alkylation involves the use of a strong base, such as sodium amide (NaNH2) or lithium diisopropylamide (LDA), in a suitable solvent like liquid ammonia (B1221849) or THF. wikipedia.orgbyjus.commasterorganicchemistry.comallen.inyoutube.com The resulting carbanion is then treated with an excess of a methylating agent, typically methyl iodide (CH3I), to achieve dimethylation. pearson.com

Table 1: Conditions for α-Alkylation of Arylacetonitriles

| Starting Material | Base | Alkylating Agent | Solvent | Typical Conditions |

| Phenylacetonitrile | Sodium Amide | Methyl Iodide | Liquid Ammonia | -33 °C |

| 2-Thienylacetonitrile | LDA | Methyl Iodide | THF | -78 °C to room temp |

It is crucial to use at least two equivalents of both the base and the methylating agent to ensure the reaction goes to completion and forms the desired quaternary carbon. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

The key nitrile precursor, 3-methyl-3-(thiophen-2-yl)butanenitrile, is synthesized as described in the previous section through the exhaustive methylation of 2-(thiophen-2-yl)acetonitrile.

An alternative, though less direct, pathway could involve the synthesis of an azide (B81097) precursor. This might be achieved by first creating the corresponding alcohol, 3-methyl-3-(thiophen-2-yl)butan-1-ol, followed by its conversion to an alkyl halide and subsequent reaction with sodium azide. However, the synthesis of this alcohol precursor with the quaternary carbon already in place would likely require a multi-step process, making the nitrile route more efficient.

Direct and Indirect Synthetic Routes to this compound

The final step in the proposed synthetic pathway is the conversion of the nitrile precursor to the target primary amine.

The reduction of the nitrile group in 3-methyl-3-(thiophen-2-yl)butanenitrile to a primary amine is a well-established transformation in organic synthesis. Several reducing agents can be employed for this purpose.

One of the most effective and commonly used reagents for this conversion is Lithium Aluminum Hydride (LiAlH4) . researchgate.netchemguide.co.ukic.ac.ukresearchgate.netnumberanalytics.combyjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, followed by an aqueous workup to quench the excess reagent and liberate the amine. chemguide.co.ukic.ac.uk

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Solvent | Typical Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl Ether, THF | Reflux | High yields, effective for sterically hindered nitriles | Pyrophoric, requires anhydrous conditions |

| Catalytic Hydrogenation (H2/Raney Ni, PtO2) | Ethanol (B145695), Methanol (B129727) | High pressure, elevated temperature | "Green" reagent, scalable | May require high pressures, potential for side reactions |

| Sodium Borohydride (B1222165) (NaBH4) with CoCl2 | Methanol | Room temperature | Milder conditions than LiAlH4 | May not be effective for all nitriles |

Catalytic hydrogenation is another viable method, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Platinum oxide. wikipedia.org This method is often preferred in industrial settings due to its lower cost and environmental impact, although it may require high pressures and temperatures. For sterically hindered nitriles, such as the target precursor, LiAlH4 is often the reagent of choice due to its high reactivity. researchgate.netresearchgate.net

The choice of reducing agent will depend on the scale of the reaction, the available equipment, and the desired purity of the final product. Following the reduction, standard purification techniques such as distillation or column chromatography can be employed to isolate the this compound.

Staudinger Reaction and Reduction of Azide Precursors

The Staudinger reaction, or Staudinger reduction, is a mild and efficient method for converting an azide into a primary amine. organic-chemistry.org This two-step reaction involves the treatment of an organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. organic-chemistry.org Subsequent hydrolysis of this intermediate yields the desired primary amine and a phosphine oxide byproduct. organic-chemistry.org

Step 1: Formation of the Iminophosphorane The azide precursor reacts with triphenylphosphine, leading to the loss of nitrogen gas (N₂) and the formation of an aza-ylide, also known as an iminophosphorane.

Step 2: Hydrolysis The iminophosphorane intermediate is then treated with water in a hydrolysis step. This cleaves the phosphorus-nitrogen bond to liberate the primary amine, this compound, and triphenylphosphine oxide.

The Staudinger reduction is valued for its mild reaction conditions, which are compatible with a wide range of functional groups. organic-chemistry.org This makes it a useful alternative to reduction methods that employ metal hydrides or catalytic hydrogenation. organic-chemistry.org

| Reaction | Description | Key Reagents | Byproducts |

| Staudinger Reaction | Conversion of an azide to a primary amine via an iminophosphorane intermediate. | Triphenylphosphine (PPh₃), Water (H₂O) | Nitrogen (N₂), Triphenylphosphine oxide (Ph₃P=O) |

Gabriel Synthesis or Related Amine Protection/Deprotection Strategies

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often seen in direct alkylation of ammonia. wikipedia.orgmasterorganicchemistry.com The method utilizes potassium phthalimide (B116566) as a surrogate for the ammonia anion (H₂N⁻). wikipedia.orgorganic-chemistry.org

The application of the Gabriel synthesis to produce this compound would involve the following steps:

N-Alkylation of Potassium Phthalimide : The key precursor, 1-halo-3-methyl-3-(thiophen-2-yl)butane (where halo is typically bromo or iodo), is reacted with potassium phthalimide. The phthalimide anion acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form N-[3-methyl-3-(thiophen-2-yl)butyl]phthalimide. libretexts.org The bulky phthalimide group prevents further alkylation. masterorganicchemistry.com

Deprotection : The resulting N-alkylphthalimide is then cleaved to release the primary amine. This is commonly achieved by hydrazinolysis (the Ing–Manske procedure), where hydrazine (B178648) (N₂H₄) is used to cleave the imide. wikipedia.orgmasterorganicchemistry.com This step yields the target primary amine and a stable phthalhydrazide (B32825) precipitate, which can be removed by filtration. wikipedia.org Alternatively, acidic or basic hydrolysis can be employed, although conditions are often harsher. libretexts.org

While robust for primary alkyl halides, the Gabriel synthesis is generally not effective for secondary alkyl halides. wikipedia.org The choice of solvent for the alkylation step is also important; N,N-dimethylformamide (DMF) is often a suitable choice. masterorganicchemistry.com

| Strategy | Description | Advantages | Limitations |

| Gabriel Synthesis | Uses potassium phthalimide to convert a primary alkyl halide into a primary amine. numberanalytics.com | Avoids over-alkylation, produces clean primary amines. masterorganicchemistry.com | Generally fails with secondary alkyl halides, requires a deprotection step. wikipedia.org |

| Deprotection Methods | - Hydrazinolysis : Reaction with hydrazine to form a stable phthalhydrazide byproduct. wikipedia.org- Hydrolysis : Use of strong acid or base to cleave the phthalimide group. libretexts.org | Hydrazinolysis is often milder than hydrolysis. | Phthalhydrazide separation can sometimes be challenging; hydrolysis requires harsh conditions. wikipedia.org |

Reductive Amination Approaches

Reductive amination is one of the most versatile and widely used methods for synthesizing amines. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of a ketone or aldehyde with ammonia or a primary/secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. sigmaaldrich.com

To synthesize this compound, the precursor would be the ketone 4-methyl-4-(thiophen-2-yl)pentan-2-one or the aldehyde 3-methyl-3-(thiophen-2-yl)butanal. The reaction with ammonia would form an imine, which is then reduced.

A variety of reducing agents can be employed, with the choice depending on the specific substrate and desired reaction conditions. masterorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN) : This is a classic reagent for reductive amination because it is mild enough to selectively reduce the protonated imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and less toxic alternative to NaBH₃CN, it is particularly effective for the reductive amination of a wide range of aldehydes and ketones. masterorganicchemistry.com

Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel is another effective method, often favored in industrial applications for its high efficiency and the production of only water as a byproduct. researchgate.net

Other Hydride Reagents : Reagents such as sodium borohydride (NaBH₄) can also be used, though they may require careful control of pH to favor imine formation before reduction. sigmaaldrich.com

This method's versatility allows for a broad scope of substrates and is often amenable to one-pot procedures. organic-chemistry.org

Optimization and Scalability Considerations in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory scale to an industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness.

Key Optimization Parameters:

Choice of Synthetic Route : For large-scale production, reductive amination is often preferred over methods like the Staudinger or Gabriel syntheses. This is due to its typically higher atom economy (fewer atoms from reagents are wasted in byproducts), potential for one-pot execution, and avoidance of potentially hazardous intermediates like azides or costly reagents like phthalimide.

Catalyst Selection and Loading : In catalytic hydrogenation, optimizing the catalyst (e.g., Pd/C, Raney Ni) and its loading is crucial. The goal is to maximize conversion and selectivity while minimizing the amount of expensive catalyst required.

Solvent and Reagent Concentration : Increasing the concentration of reactants can enhance reaction rates and throughput. However, this must be balanced against potential issues with solubility, heat dissipation, and viscosity.

Temperature and Pressure : These parameters significantly influence reaction kinetics and selectivity. For catalytic hydrogenations, optimizing hydrogen pressure and temperature is key to achieving complete reduction without promoting side reactions.

Work-up and Purification : Scalable purification methods, such as distillation or crystallization, are favored over chromatographic techniques used in the lab. The development of a simple and efficient work-up procedure is critical for minimizing solvent waste and production time.

For instance, a study on the synthesis of a structurally related compound, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, highlighted the shift from a NiCl₂-NaBH₄ reduction system to a more environmentally friendly and scalable catalytic hydrogenation with Raney-Ni, which improved yield to 95.5% and simplified the work-up. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. rsc.org

Key Green Chemistry Considerations:

Atom Economy : Reductive amination, particularly via catalytic hydrogenation, exhibits a higher atom economy compared to the Staudinger and Gabriel methods. The latter two generate stoichiometric amounts of high molecular weight byproducts (triphenylphosphine oxide and phthalhydrazide, respectively).

Use of Safer Solvents : Traditional solvents like DMF or chlorinated hydrocarbons should be replaced with greener alternatives where possible. unibo.it For example, research has demonstrated successful amine syntheses using more environmentally benign solvents like ethanol or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass. vulcanchem.com

Catalysis over Stoichiometric Reagents : The use of catalytic methods, such as transfer hydrogenation or direct catalytic reductive amination, is inherently greener than using stoichiometric reducing agents like borohydrides, which generate salt byproducts. unibe.ch

Energy Efficiency : Optimizing reactions to run at lower temperatures and pressures reduces energy consumption. The development of highly active catalysts can facilitate reactions under milder conditions.

Waste Reduction : One-pot syntheses, such as reductive amination, minimize waste by reducing the number of intermediate isolation and purification steps. unibe.ch Designing processes with efficient work-up procedures that allow for solvent recycling further enhances sustainability.

Continuous Flow Chemistry : Transposing synthetic routes from batch to continuous flow processes can offer significant advantages in safety, efficiency, and scalability. unibe.ch Flow chemistry allows for better control over reaction parameters and can enable the use of chemistries that are challenging to handle in large-batch reactors. unibe.ch

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformational Chemistry of 3 Methyl 3 Thiophen 2 Yl Butan 1 Amine

Reactions Involving the Primary Amine Moiety of 3-Methyl-3-(thiophen-2-yl)butan-1-amine

The primary amine group in this compound serves as a key site for a variety of nucleophilic reactions, enabling the formation of amides, sulfonamides, and new carbon-nitrogen bonds.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily reacting with acylating and sulfonylating agents.

Acylation: In the presence of a base, this compound can be acylated by reacting with acyl halides, anhydrides, or esters to form the corresponding N-substituted amides. These reactions are fundamental in peptide synthesis and the modification of bioactive molecules.

Reaction with Acyl Halides: The reaction with an acyl chloride, such as acetyl chloride, in the presence of a non-nucleophilic base like triethylamine, proceeds rapidly to yield an N-acetylated derivative.

Reaction with Acid Anhydrides: Acetic anhydride (B1165640) can also be employed, often with a catalytic amount of acid or base, to produce the same N-acetyl derivative.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the formation of stable sulfonamides. The Hinsberg test, a classic method for distinguishing between primary, secondary, and tertiary amines, is based on this reaction. As a primary amine, this compound would form a sulfonamide that is soluble in an aqueous alkali solution.

| Reagent | Product Type | General Product Structure |

| Acyl Halide (R-COCl) | N-Alkyl Amide | |

| Acid Anhydride (R-CO)₂O | N-Alkyl Amide | |

| Sulfonyl Chloride (R-SO₂Cl) | N-Alkyl Sulfonamide |

Alkylation and Reductive Alkylation Reactions

Alkylation: Direct alkylation of this compound with alkyl halides can lead to a mixture of mono-, di-, and even tri-alkylated products due to the increasing nucleophilicity of the resulting secondary and tertiary amines. Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation.

Reductive Alkylation (Reductive Amination): A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination. nih.govorganic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction. nih.govorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govorganic-chemistry.org This method avoids the issue of over-alkylation. researchgate.net

| Carbonyl Compound | Intermediate | Reducing Agent | Final Product |

| Aldehyde (R'-CHO) | Imine | NaBH₃CN | Secondary Amine |

| Ketone (R'-CO-R'') | Imine | NaBH(OAc)₃ | Secondary Amine |

Formation of Imines and Enamines

The reaction of this compound with aldehydes or ketones under mildly acidic conditions yields imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of the C=N double bond is a reversible process. nih.gov

Enamines are generally formed from the reaction of secondary amines with carbonyl compounds. Therefore, this compound, being a primary amine, will predominantly form imines. youtube.com

Diazotization and Subsequent Transformations

The treatment of primary aliphatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, results in the formation of a diazonium salt. quora.comnumberanalytics.com However, unlike their relatively stable aromatic counterparts, aliphatic diazonium salts are highly unstable and readily decompose, even at low temperatures, with the loss of nitrogen gas (N₂) to form a carbocation. quora.comorganic-chemistry.orglibretexts.org

This reactive carbocation intermediate can then undergo a variety of subsequent transformations, including:

Substitution: Reaction with the solvent or other nucleophiles present to yield alcohols, alkyl halides, or ethers.

Elimination: Loss of a proton from an adjacent carbon to form an alkene.

Rearrangement: Hydride or alkyl shifts to form a more stable carbocation prior to substitution or elimination.

Due to this inherent instability and the resulting mixture of products, the diazotization of primary alkylamines like this compound is generally of limited synthetic utility compared to the diazotization of aromatic amines. organic-chemistry.org

Reactivity of the Thiophene (B33073) Ring in this compound

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The presence of the bulky tertiary alkyl substituent at the C2 position significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

Thiophene is more reactive towards electrophiles than benzene (B151609). pearson.com Electrophilic attack preferentially occurs at the α-positions (C2 and C5) due to the greater ability of the sulfur atom to stabilize the intermediate carbocation (arenium ion). pearson.com

In this compound, the C2 position is occupied by a sterically demanding tertiary alkyl group. This group directs incoming electrophiles primarily to the vacant C5 position (the other α-position). The C3 and C4 (β-positions) are significantly less reactive.

Common electrophilic aromatic substitution reactions applicable to the thiophene ring of this molecule include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a mild Lewis acid or in a suitable solvent can lead to the introduction of a halogen atom, predominantly at the C5 position.

Nitration: Nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), or milder nitrating agents to avoid oxidation of the thiophene ring. The nitro group would be introduced at the C5 position.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H) results in the introduction of a sulfonic acid group (-SO₃H) at the C5 position.

Friedel-Crafts Acylation: The introduction of an acyl group (R-CO-) can be accomplished by reacting the compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). The acylation would occur at the C5 position.

Friedel-Crafts Alkylation: While possible, Friedel-Crafts alkylation with alkyl halides and a Lewis acid catalyst is often less synthetically useful due to the potential for polyalkylation and carbocation rearrangements.

| Reaction | Electrophile (E⁺) | Expected Major Product (Substitution at C5) |

| Bromination | Br⁺ | 5-Bromo-3-methyl-3-(thiophen-2-yl)butan-1-amine |

| Nitration | NO₂⁺ | 3-Methyl-5-nitro-3-(thiophen-2-yl)butan-1-amine |

| Sulfonation | SO₃ | 5-(4-amino-2-methylbutan-2-yl)thiophene-2-sulfonic acid |

| Acylation (e.g., Acetylation) | CH₃CO⁺ | 1-(5-(4-amino-2-methylbutan-2-yl)thiophen-2-yl)ethan-1-one |

Metalation and Cross-Coupling Reactions at the Thiophene Ring

The thiophene ring in this compound is susceptible to metalation, a reaction that involves the replacement of a hydrogen atom with a metal, typically lithium. This process is a crucial step for subsequent cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Due to the presence of the alkyl substituent at the 2-position, direct deprotonation with strong bases like n-butyllithium (n-BuLi) is expected to occur with high regioselectivity at the C5 position (the carbon adjacent to the sulfur atom and ortho to the substituent). This is a well-established trend for 2-alkylthiophenes, as the C5 proton is the most acidic. The resulting 5-lithio derivative is a versatile nucleophile that can participate in various cross-coupling reactions.

Table 1: Predicted Metalation and Cross-Coupling Reactions of this compound

| Reaction Type | Reagents | Predicted Product |

| Lithiation | n-BuLi, THF, -78 °C | 5-Lithio-3-methyl-3-(thiophen-2-yl)butan-1-amine |

| Suzuki Coupling | Aryl-B(OR)₂, Pd(PPh₃)₄, Base | 5-Aryl-3-methyl-3-(thiophen-2-yl)butan-1-amine |

| Stille Coupling | Aryl-SnR₃, Pd(PPh₃)₄ | 5-Aryl-3-methyl-3-(thiophen-2-yl)butan-1-amine |

| Negishi Coupling | Aryl-ZnX, Pd catalyst | 5-Aryl-3-methyl-3-(thiophen-2-yl)butan-1-amine |

| Sonogashira Coupling | Terminal alkyne, Cu(I) salt, Pd catalyst | 5-Alkynyl-3-methyl-3-(thiophen-2-yl)butan-1-amine |

These palladium-catalyzed cross-coupling reactions provide powerful methods for elaborating the thiophene core, allowing for the introduction of a wide array of substituents. The choice of coupling partner (boronic acids, organostannanes, organozincs, or alkynes) offers significant synthetic flexibility.

Ring-Opening Reactions

While the thiophene ring is aromatic and generally stable, it can undergo ring-opening reactions under specific conditions, often mediated by transition metals. illinois.eduacs.org These reactions are of interest in areas such as hydrodesulfurization (HDS) processes in the petroleum industry. For this compound, such reactions would likely require harsh conditions, such as high pressures of hydrogen gas and heterogeneous catalysts (e.g., MoS₂ promoted with Co or Ni) at elevated temperatures.

Transformations Involving the Butane (B89635) Backbone and Quaternary Center

The butane backbone of this compound possesses a chiral quaternary center at the C3 position. This structural feature opens up possibilities for stereoselective transformations and cyclization reactions.

Stereoselective Transformations at Chiral Centers

Assuming the compound is available in an enantiomerically enriched form, the primary amine group can be a handle for various stereoselective transformations. For instance, the amine can be converted into other functional groups, or it can direct reactions on the adjacent methylene (B1212753) group. The synthesis of chiral amines with quaternary centers is a challenging area of organic synthesis, and various asymmetric methods have been developed to this end. researchgate.netacs.orgacs.org

Should the molecule be synthesized in racemic form, resolution strategies could be employed. Classical resolution involves the formation of diastereomeric salts with a chiral acid, followed by separation and liberation of the free amine. Enzymatic resolutions could also be a viable approach.

Potential for Cyclization Reactions

The presence of the primary amine and the thiophene ring within the same molecule allows for the possibility of intramolecular cyclization reactions to form new heterocyclic systems. For example, under appropriate conditions, the amine could act as a nucleophile, attacking an activated position on the thiophene ring or a substituent introduced onto the ring.

One potential pathway could involve the functionalization of the thiophene ring at the C3 position (adjacent to the quaternary center), followed by an intramolecular nucleophilic substitution or addition by the amine. However, this would likely require activation of the C3 position, which is generally less reactive than the C5 position.

A more plausible approach would be to first introduce an electrophilic functional group onto the thiophene ring, for instance at the C5 position via metalation and subsequent reaction with a suitable electrophile. An intramolecular reaction between the amine and this new functional group could then lead to the formation of a fused ring system.

Table 2: Hypothetical Cyclization Reactions

| Starting Material Modification | Cyclization Condition | Potential Product |

| Bromination at C5, then formylation | Reductive amination conditions | Fused thienopyridine derivative |

| Acylation at C5 with a haloacyl chloride | Base-mediated cyclization | Fused thienopyridinone derivative |

Mechanistic Studies of Key Reactions Involving this compound

While specific mechanistic studies on reactions involving this compound are not available, the mechanisms of the key reactions discussed can be inferred from studies on analogous systems.

The metalation of 2-alkylthiophenes is generally believed to proceed via a concerted metalation-deprotonation mechanism. The regioselectivity for the C5 position is attributed to the directing effect of the sulfur atom and the steric hindrance of the alkyl group at the C2 position.

The mechanisms of palladium-catalyzed cross-coupling reactions (Suzuki, Stille, etc.) are well-established and generally involve a catalytic cycle consisting of three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (or triflate) to form a palladium(II) intermediate.

Transmetalation: The organometallic reagent (e.g., organoboron or organotin) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium(II) complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Mechanistic investigations into transition metal-mediated thiophene ring-opening suggest a variety of pathways depending on the metal and reaction conditions. acs.org These can involve initial π-coordination of the thiophene ring to the metal center, followed by C-S bond cleavage through oxidative addition or other insertion pathways.

Derivatization and Analog Synthesis from 3 Methyl 3 Thiophen 2 Yl Butan 1 Amine

Synthesis of N-Substituted Derivatives of 3-Methyl-3-(thiophen-2-yl)butan-1-amine

The primary amine group in this compound serves as a versatile handle for the synthesis of a wide array of N-substituted derivatives. Standard organic reactions can be employed to convert the amine into amides, sulfonamides, secondary and tertiary amines, as well as ureas and thioureas.

Amide and Sulfonamide Analogues

Amides are readily synthesized by reacting the primary amine with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base to neutralize the HCl byproduct. Similarly, sulfonamides can be prepared using sulfonyl chlorides. These reactions are generally high-yielding and allow for the introduction of a vast range of substituents.

For instance, the reaction of this compound with various substituted nicotinic acids (after conversion to their acyl chlorides) can produce N-(thiophen-2-yl) nicotinamide (B372718) derivatives. mdpi.com This approach is a common strategy in the synthesis of biologically active molecules. mdpi.com The synthesis of thiophenes bearing sulfonamide moieties is also a well-established field, indicating the feasibility of creating such derivatives from the target amine. researchgate.net

| Derivative Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Amide | Acyl Chloride | Benzoyl chloride | -NH-C(=O)-Ph |

| Amide | Carboxylic Anhydride (B1165640) | Acetic anhydride | -NH-C(=O)-CH₃ |

| Sulfonamide | Sulfonyl Chloride | Benzenesulfonyl chloride | -NH-S(=O)₂-Ph |

| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl chloride | -NH-S(=O)₂-C₆H₄-CH₃ |

Secondary and Tertiary Amine Analogues

The synthesis of secondary and tertiary amines from this compound can be achieved through several methods. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is a common and effective method. Direct N-alkylation with alkyl halides is another possibility, although it can sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. A related compound, (3-methylbutyl)[1-(thiophen-2-yl)ethyl]amine, highlights the pharmacological relevance of such branched thiophene-amines. vulcanchem.com

Urea (B33335) and Thiourea (B124793) Derivatives

Urea and thiourea derivatives are valuable in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. nih.govmdpi.com They are typically synthesized by the reaction of a primary amine with an isocyanate or an isothiocyanate, respectively. researchgate.netanalis.com.my This addition reaction is generally straightforward and provides access to a wide range of substituted ureas and thioureas. The synthesis of novel urea and thiourea derivatives from amine precursors is a well-documented strategy for developing compounds with diverse biological activities. researchgate.netresearchgate.net

| Target Derivative | Reagent Class | Example Reagent | Resulting Linkage |

|---|---|---|---|

| Urea | Isocyanate | Phenyl isocyanate | -NH-C(=O)-NH-Ph |

| Urea | Isocyanate | Methyl isocyanate | -NH-C(=O)-NH-CH₃ |

| Thiourea | Isothiocyanate | Phenyl isothiocyanate | -NH-C(=S)-NH-Ph |

| Thiourea | Isothiocyanate | Allyl isothiocyanate | -NH-C(=S)-NH-CH₂CH=CH₂ |

Modification of the Thiophene (B33073) Ring in this compound

The thiophene ring itself is a key component that can be chemically altered to modulate the properties of the molecule. Modifications can include the direct addition of substituents onto the ring or the complete replacement of the thiophene nucleus with another heterocyclic or aromatic system.

Introduction of Substituents via Functionalization

The thiophene ring is known to undergo electrophilic aromatic substitution reactions. nih.gov Due to the electron-donating nature of the sulfur atom, thiophene is more reactive than benzene (B151609). eprajournals.com For 2-substituted thiophenes, such as the parent compound, electrophilic substitution typically occurs at the C5 position, which is the most activated position alpha to the sulfur atom. beilstein-journals.org Common functionalization reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group, though this often requires careful conditions to avoid oxidation of the sensitive ring.

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the ring, a key step in the synthesis of many thiophene-containing compounds.

These functionalizations provide derivatives with altered electronic and steric properties, which can be crucial for their intended application.

Isosteric Replacements of the Thiophene Ring

In medicinal chemistry, the concept of bioisosterism involves replacing a functional group or a ring system with another that retains similar physical or chemical properties, leading to comparable biological activity. princeton.edu The thiophene ring is often considered a bioisostere of the benzene ring. eprajournals.com Replacing the thiophene in this compound with other aromatic or heteroaromatic rings can lead to analogues with modified properties such as solubility, metabolic stability, and receptor binding affinity. cambridgemedchemconsulting.com

| Original Ring | Isosteric Replacement | Key Property Changes |

|---|---|---|

| Thiophene | Benzene | Removes the sulfur heteroatom, can alter lipophilicity and metabolic pathways. cambridgemedchemconsulting.com |

| Thiophene | Pyridine (B92270) | Introduces a basic nitrogen atom, allowing for hydrogen bonding and salt formation, which can improve solubility. cambridgemedchemconsulting.com |

| Thiophene | Furan | Replaces sulfur with a more electronegative oxygen, altering the electronic properties of the ring. |

| Thiophene | Thiazole | Introduces an additional nitrogen atom into the five-membered ring, modifying electronic distribution and hydrogen bonding potential. |

The synthesis of these analogues would require starting from different precursors, for example, 3-methyl-3-phenylbutan-1-amine (B3022889) for the benzene analogue, and following similar derivatization pathways as described for the parent thiophene compound. The strategic replacement of the thiophene ring is a powerful tool for optimizing molecular properties. nih.gov

Structural Elaboration of the Alkyl Chain and Quaternary Center

Modification of the alkyl chain and the quaternary center of this compound can significantly influence its spatial arrangement and interaction with biological targets. Strategies for homologation, chain shortening, and the introduction of new stereocenters are critical for exploring the structure-activity relationship (SAR) of this scaffold.

Homologation

A primary strategy for extending the alkyl chain by one carbon is the Arndt-Eistert homologation. nrochemistry.comorganic-chemistry.orgwikipedia.org This well-established method involves the conversion of a carboxylic acid to its next higher homolog. In the context of this compound, this would necessitate starting from a suitable precursor, such as 3-methyl-3-(thiophen-2-yl)butanoic acid.

The general sequence for the Arndt-Eistert reaction is as follows:

Activation of the carboxylic acid, typically to an acyl chloride.

Reaction with diazomethane (B1218177) to form a diazoketone.

Wolff rearrangement of the diazoketone, catalyzed by a metal such as silver(I), to generate a ketene (B1206846).

In situ trapping of the ketene with a nucleophile (e.g., water, alcohol, or an amine) to yield the homologated carboxylic acid, ester, or amide, respectively. organic-chemistry.org

For the synthesis of a homologated analog of this compound, the resulting homologated carboxylic acid would then undergo further transformations, such as a Curtius or Hofmann rearrangement, to install the primary amine functionality. It is noteworthy that the Wolff rearrangement is known to proceed with retention of configuration at the migrating center, which is a crucial aspect when dealing with chiral molecules. wikipedia.org

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Acid Chlorination | SOCl₂ or (COCl)₂ | 3-methyl-3-(thiophen-2-yl)butanoyl chloride |

| 2 | Diazoketone Formation | CH₂N₂ in Et₂O | 1-diazo-4-methyl-4-(thiophen-2-yl)pentan-2-one |

| 3 | Wolff Rearrangement | Ag₂O, H₂O, heat | 4-methyl-4-(thiophen-2-yl)pentanoic acid |

| 4 | Amine Synthesis | e.g., Curtius rearrangement | 4-methyl-4-(thiophen-2-yl)pentan-1-amine |

Chain Shortening

Strategies for shortening the alkyl chain are less direct than homologation and often involve oxidative degradation. For instance, if a suitable precursor with a terminal functional group amenable to oxidation is available, such as a terminal alkene or alcohol, oxidative cleavage could be employed. However, this would likely require a multi-step synthesis starting from a different set of precursors than those used for the parent amine.

The creation of new stereocenters within the alkyl chain can lead to diastereomeric analogs with distinct biological profiles. This can be achieved through various stereoselective reactions.

Diastereoselective Aldol-type Reactions

One approach to introduce a hydroxyl group and a new stereocenter is through an aldol-type reaction of a precursor ketone. For example, a precursor such as 4-methyl-4-(thiophen-2-yl)pentan-2-one could undergo a diastereoselective aldol (B89426) addition to an aldehyde. The resulting β-hydroxy ketone could then be converted to the corresponding β-hydroxy amine, introducing two new stereocenters. The stereochemical outcome of such reactions can often be controlled by the choice of reagents and reaction conditions.

Asymmetric Michael Additions

Another powerful strategy is the asymmetric Michael addition. For instance, a chiral amine can be used as a nucleophile in a conjugate addition to an α,β-unsaturated ester. This approach can establish a new stereocenter at the β-position of the ester, which can then be further elaborated to introduce the desired amine functionality at a different position. The use of chiral auxiliaries, such as pseudoephedrine, has been shown to be effective in directing the stereochemical course of such reactions.

Synthesis of Chiral β-Amino Alcohols

The synthesis of analogs containing a β-amino alcohol motif is of significant interest due to the prevalence of this structural feature in bioactive molecules. Diastereoselective methods for the synthesis of γ-amino alcohols, which are structurally related to potential derivatives of the target compound, have been developed. rsc.org These methods often involve the asymmetric hydrogenation or transfer hydrogenation of a γ-amino ketone precursor, allowing for the selective formation of either syn or anti diastereomers depending on the catalyst system employed. rsc.org

| Strategy | Key Reaction | Precursor Type | Potential Product Feature |

| Aldol Addition | Diastereoselective Aldol Reaction | Ketone | β-hydroxy amine |

| Michael Addition | Asymmetric Conjugate Addition | α,β-Unsaturated ester | Chiral β-substituted amine |

| Asymmetric Hydrogenation | Catalytic Asymmetric Hydrogenation | γ-Amino ketone | Chiral γ-amino alcohol |

Design Principles for Novel Scaffolds Based on the this compound Core

The this compound core serves as a "privileged structure," a concept in medicinal chemistry where a particular molecular framework is capable of binding to multiple biological targets. nih.gov The design of novel scaffolds based on this core should aim to leverage the inherent properties of the thiophene ring and the quaternary center while exploring new chemical space through systematic structural modifications.

Bioisosteric Replacement

The thiophene ring is a well-known bioisostere of the phenyl ring and is found in numerous approved drugs. nih.gov A key design principle is the exploration of other heterocyclic bioisosteres for the thiophene moiety. For example, replacing the thiophene with furan, pyrrole, thiazole, or pyridine could lead to analogs with altered electronic properties, hydrogen bonding capabilities, and metabolic stability, while potentially retaining or improving biological activity.

Conformational Constraint

Introducing conformational rigidity into the flexible alkyl chain can lead to an increase in binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. This can be achieved by incorporating the alkyl chain into a cyclic system. For instance, cyclization of the butan-1-amine chain could lead to novel piperidine (B6355638) or pyrrolidine (B122466) derivatives, where the thiophene and methyl groups are appended to the heterocyclic ring. The stereochemistry of these new cyclic analogs would be a critical aspect of their design and synthesis.

Scaffold Hopping and Decoration

"Scaffold hopping" involves replacing the central scaffold with a structurally different one that maintains a similar spatial arrangement of key functional groups. Starting from the this compound core, one could computationally model alternative scaffolds that place a primary amine and a thiophene-like moiety in a similar geometric orientation.

Furthermore, "scaffold decoration" involves the addition of various functional groups to the core structure. The primary amine of this compound is a prime handle for derivatization through acylation, alkylation, or sulfonylation, leading to a library of amides, secondary/tertiary amines, and sulfonamides. These modifications can introduce new pharmacophoric features and modulate the physicochemical properties of the parent compound.

| Design Principle | Approach | Example Modification | Desired Outcome |

| Bioisosteric Replacement | Replace thiophene ring | Furan, Pyrrole, Thiazole | Altered electronics and H-bonding |

| Conformational Constraint | Cyclization of alkyl chain | Piperidine, Pyrrolidine formation | Increased binding affinity/selectivity |

| Scaffold Decoration | Derivatization of primary amine | Acylation, Alkylation | Introduction of new pharmacophores |

By systematically applying these derivatization and design principles, a diverse library of analogs based on the this compound scaffold can be generated for biological screening, facilitating the discovery of novel therapeutic agents.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Methyl 3 Thiophen 2 Yl Butan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the connectivity of atoms in 3-Methyl-3-(thiophen-2-yl)butan-1-amine.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Structural Elucidation

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the thiophene (B33073) ring and the amine group. The protons on the thiophene ring would appear in the aromatic region (typically δ 6.8-7.5 ppm), exhibiting characteristic coupling patterns (doublet of doublets) that reveal their relative positions. The methylene (B1212753) protons adjacent to the amine group (-CH₂-NH₂) would likely appear as a triplet around δ 2.5-3.0 ppm. The other methylene group (-C(CH₃)₂-CH₂-) would be a triplet further upfield. The two methyl groups attached to the quaternary carbon are diastereotopic and thus would be expected to appear as two distinct singlets. The NH₂ protons often appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The thiophene carbons would resonate in the downfield region (δ 120-150 ppm). The quaternary carbon, being attached to the thiophene ring and two methyl groups, would have a characteristic chemical shift. The two methylene carbons and the two methyl carbons would appear in the aliphatic region of the spectrum.

¹⁵N NMR: Nitrogen-15 NMR, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the electronic environment of the nitrogen atom. For a primary aliphatic amine like this compound, the ¹⁵N chemical shift is expected to fall within the typical range of 0 to 60 ppm relative to nitromethane. science-and-fun.de This chemical shift can be sensitive to solvent and pH.

Predicted ¹H and ¹³C NMR Data

| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Thiophene-H3 | ~6.9 (dd) | ~124 |

| Thiophene-H4 | ~6.8 (dd) | ~123 |

| Thiophene-H5 | ~7.2 (dd) | ~127 |

| -CH₂- (adjacent to C(CH₃)₂) | Triplet | ~45-50 |

| -CH₂- (adjacent to NH₂) | Triplet | ~40-45 |

| -C(CH₃)₂ | - | Quaternary Carbon |

| -CH₃ (x2) | Two Singlets | ~25-30 |

| -NH₂ | Broad Singlet | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through two or three bonds. Key correlations would be observed between the adjacent protons on the thiophene ring and between the protons of the two methylene groups in the butyl chain, confirming the -CH₂-CH₂- connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively assign the carbon signals for each protonated carbon atom (the thiophene CH groups and the methylene groups).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying connectivity across quaternary carbons and heteroatoms. Key correlations would be expected from the methyl protons to the quaternary carbon, the adjacent methylene carbon, and the C2 carbon of the thiophene ring. The methylene protons would also show correlations to neighboring carbons, piecing together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is particularly useful for confirming stereochemistry and conformation. For instance, NOESY could show correlations between the methyl protons and the H3 proton of the thiophene ring, providing insights into the preferred conformation around the C-C single bond.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₁₅NS), the exact mass of the neutral molecule is 169.0925. In a typical ESI-HRMS experiment, the compound would be observed as the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion is 169.0925 + 1.0078 = 170.1003. An experimental measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the elemental composition as C₉H₁₆NS⁺.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to produce a characteristic pattern of product ions. This pattern provides valuable structural information. For primary amines, a dominant fragmentation pathway is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). whitman.edujove.comjove.com

For this compound, two primary fragmentation pathways are anticipated:

α-cleavage: Loss of the C₃H₇ radical from the butyl chain to form an iminium ion. However, the most characteristic fragmentation for primary amines is the formation of the CH₂=NH₂⁺ ion at m/z 30. whitman.edu

Cleavage at the tertiary carbon: Benzylic-type cleavage at the bond between the quaternary carbon and the thiophene ring is also highly probable, leading to the formation of a stable tertiary carbocation. This would result in the loss of a thienyl radical and the formation of a C₅H₁₂N⁺ fragment. Conversely, cleavage could lead to a stable thienyl-substituted cation.

Predicted Major Fragments in MS/MS

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 170.1 | [C₉H₁₅NS + H]⁺ | Molecular Ion |

| 153.1 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) |

| 113.1 | [C₅H₁₂N]⁺ | Cleavage of C-Thiophene bond |

| 97.0 | [C₄H₅S-CH₂]⁺ | Thienylmethyl cation |

| 30.0 | [CH₂NH₂]⁺ | α-cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its primary amine and thiophene functionalities. The N-H stretching of the primary amine group typically appears as a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). wpmucdn.comorgchemboulder.com An N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-H stretching of the thiophene ring appears just above 3000 cm⁻¹, while the aliphatic C-H stretches from the butyl chain appear just below 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring would be found in the 1400-1500 cm⁻¹ region. A C-N stretching vibration for the aliphatic amine is expected in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations of the thiophene moiety are typically strong, making Raman a useful tool for characterizing this part of the molecule. The symmetric vibrations of the C-S bond in the thiophene ring would also give rise to a distinct Raman signal.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | Primary Amine |

| Aromatic C-H Stretch | 3050-3150 | Thiophene |

| Aliphatic C-H Stretch | 2850-2960 | Butyl Chain |

| N-H Bend (scissoring) | 1580-1650 | Primary Amine |

| C=C Ring Stretch | 1400-1500 | Thiophene |

| C-N Stretch | 1020-1250 | Aliphatic Amine |

| N-H Wag | 665-910 (broad) | Primary Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is primarily governed by the thiophene ring, an aromatic heterocycle. The spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net

The thiophene moiety contains delocalized π-electrons, which give rise to intense π → π* transitions, typically observed in the UV region. mdpi.com The non-bonding electrons on the sulfur and nitrogen atoms can undergo n → π* transitions, which are generally of lower intensity and may appear as shoulders on the main absorption bands. researchgate.net The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity and the nature of substituents on the thiophene ring. biointerfaceresearch.com

In the case of this compound, the alkylamine substituent is not directly conjugated with the thiophene ring, as it is separated by a saturated carbon atom. Therefore, its direct electronic effect on the thiophene π-system is minimal. However, solvent interactions with the amine group can indirectly influence the spectral properties. Studies on analogous thiophene derivatives show that absorption maxima can shift depending on the solvent environment (solvatochromism). For instance, some thiophene-based dyes exhibit a bathochromic (red) shift in more polar solvents. biointerfaceresearch.com

The electronic absorption spectra of related thiophene-containing imine complexes have been recorded in acetonitrile (B52724), showing absorption bands attributable to π–π* and n–π* transitions of the imine and the aromatic rings. mdpi.com The molar absorption coefficient (ε), a measure of the probability of the electronic transition, is typically high for π → π* transitions in aromatic systems.

Table 1: Representative UV-Vis Absorption Data for Thiophene Derivatives in Various Solvents Data presented is for analogous thiophene-containing compounds to illustrate typical spectral characteristics.

| Compound Class | Solvent | λmax (nm) | Transition Type (Assignment) | Reference |

|---|---|---|---|---|

| Bis-azo thiophene dye | Methanol (B129727) | 486 - 502 | π → π* | biointerfaceresearch.com |

| Bis-azo thiophene dye | Chloroform | 502 - 512 | π → π* | biointerfaceresearch.com |

| Bis-azo thiophene dye | DMF | 626 - 654 | π → π* | biointerfaceresearch.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the molecule's conformation and packing in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related thiophene derivatives provides significant insight into its expected structural features. acs.orgresearchgate.net

The structure of the thiophene ring itself is well-characterized. It is an essentially planar, five-membered aromatic ring. nih.gov X-ray studies on various derivatives have revealed distinct bond alternation patterns within the thiophene ring, indicative of its conjugated double-bond character. For this compound, crystallography would confirm the planarity of the thiophene ring and provide precise measurements of its C-S and C-C bond lengths.

Table 2: Illustrative Crystallographic Data for a Thiophene Derivative Data from a representative benzothiophene (B83047) derivative crystal structure to demonstrate typical parameters.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | researchgate.net |

| a (Å) | 14.5676(4) | researchgate.net |

| b (Å) | 26.1767(8) | researchgate.net |

| c (Å) | 10.0963(3) | researchgate.net |

| β (°) | 99.140(3) | researchgate.net |

| Dihedral Angle (Thiophene to Phenyl) | 88.1 (1)° | nih.gov |

Chromatographic Methods for Purity Assessment and Separation (GC-MS, LC-MS, HPLC)

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds like this compound. The choice of method depends on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. jmchemsci.com Given its molecular weight, this compound is amenable to GC analysis. The separation is typically performed on a capillary column with a non-polar stationary phase (e.g., HP-5MS). acs.orgekb.eg The amine functionality can sometimes lead to peak tailing on standard silica (B1680970) columns; derivatization of the amine group (e.g., with trifluoroacetic anhydride) can improve peak shape and chromatographic resolution. researchgate.netnih.gov The mass spectrometer detector provides structural information based on the molecule's fragmentation pattern upon electron impact ionization. researchgate.net Expected fragments for this compound would arise from cleavage alpha to the nitrogen atom and benzylic-type cleavage of the bond between the thiophene ring and the side chain. The presence of sulfur is readily identified by the characteristic isotopic pattern of the molecular ion (a prominent M+2 peak). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative scale separation, HPLC and LC-MS are the methods of choice. sielc.com Reversed-phase HPLC, using a C18 or C8 stationary phase, is commonly employed for the separation of thiophene derivatives. sielc.com The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with additives like formic acid or phosphoric acid to improve peak shape and ensure ionization for MS detection. sielc.com Detection can be achieved using a UV detector, set to a wavelength where the thiophene ring absorbs, or more powerfully, with a mass spectrometer (LC-MS). LC-MS provides both retention time and mass-to-charge ratio data, allowing for highly specific quantification and identification. bldpharm.com Atmospheric pressure chemical ionization (APCI) has been shown to be effective for the ionization of thiophene compounds in complex matrices. acs.org

Table 3: General Chromatographic Conditions for the Analysis of Thiophene Amines

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method | Purpose | Reference |

|---|---|---|---|---|---|

| GC-MS | HP-5MS (5% Phenyl Methyl Siloxane) | Helium | Mass Spectrometry (MS) | Identification, Purity | acs.orgekb.eg |

| HPLC | Newcrom R1 (Reversed-Phase) | Acetonitrile / Water / Acid | UV, MS | Purity, Separation | sielc.com |

| LC-MS | C18 Column | Methanol / Water + Formic Acid | Mass Spectrometry (MS) | Identification, Quantification | bldpharm.com |

Computational and Theoretical Investigations of 3 Methyl 3 Thiophen 2 Yl Butan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used for thiophene (B33073) derivatives to provide a balance between computational cost and accuracy. mdpi.comresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and predict the most stable three-dimensional arrangement of atoms.

The process begins with the construction of an initial molecular geometry of 3-Methyl-3-(thiophen-2-yl)butan-1-amine. This structure is then optimized using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation, which corresponds to the most stable molecular geometry. mdpi.comresearchgate.net From this optimized structure, various electronic properties can be calculated. For instance, studies on related thiophene compounds have successfully used DFT to determine bond lengths, bond angles, and dihedral angles, which show good agreement with experimental data from X-ray crystallography where available. mdpi.comresearchgate.net

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. chemijournal.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemijournal.com For thiophene derivatives, both the HOMO and LUMO are often delocalized over the thiophene ring. mdpi.com

The electrostatic potential (ESP) surface is another important descriptor derived from quantum chemical calculations. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com For amine-containing thiophenes, the nitrogen atom of the amino group and the sulfur atom of the thiophene ring are often associated with regions of negative electrostatic potential. mdpi.com

Below is an example of a data table that would be generated from such a study, illustrating typical quantum chemical parameters.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.1 Debye |

Theoretical vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. Following geometric optimization, a frequency calculation is performed at the same level of theory (e.g., DFT/B3LYP). This calculation determines the normal modes of vibration for the molecule. The results provide a set of vibrational frequencies and their corresponding intensities. researchgate.net

These theoretical frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The calculated spectrum can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational bands to specific functional groups and types of molecular motion, such as stretching, bending, and torsional modes. researchgate.netresearchgate.net This comparison serves as a valuable tool for structural confirmation.

Conformational Analysis and Energy Landscapes of this compound

The butane-1-amine side chain of this compound possesses several rotatable single bonds, meaning the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (local minima on the potential energy surface) and to map the energy landscape associated with rotations around these bonds.

This process typically involves a systematic or stochastic search of the conformational space. For each potential conformation, the energy is calculated, often using a combination of faster molecular mechanics methods for an initial scan, followed by more accurate DFT calculations for refining the energies of the low-energy conformers. The results can be visualized as a potential energy surface, which shows how the molecule's energy changes as a function of one or more dihedral angles. This analysis is crucial for understanding the molecule's flexibility and its preferred shape in different environments, which in turn influences its physical properties and biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.net

The calculation is performed on the optimized molecular geometry. The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net The predicted chemical shifts can be directly compared with experimental NMR spectra to aid in signal assignment and structural elucidation. researchgate.netrsc.org For complex molecules, this can be particularly useful in resolving ambiguities in the experimental data.

The table below illustrates the kind of data that would be produced in a computational NMR study.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| H (amine, NH₂) | 1.5 (example) | 1.6 (example) |

| C (thiophene, Cα) | 125.0 (example) | 126.2 (example) |

| C (methyl, CH₃) | 22.5 (example) | 23.1 (example) |

Reaction Mechanism Elucidation via Computational Modeling

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reactants, products, and any intermediates, computational chemists can map the entire reaction pathway. A key aspect of this is locating the transition state (TS)—the highest energy point along the reaction coordinate—which represents the energy barrier that must be overcome for the reaction to occur. nih.gov

For a molecule like this compound, one could investigate various reactions, such as its synthesis or its metabolic degradation. For example, studies on the decomposition and desulfurization of thiophene have used DFT to model reaction pathways, calculate activation energies, and determine whether a proposed mechanism is energetically feasible. researchgate.netacs.orgacs.orgrsc.org This approach provides detailed insights into bond-breaking and bond-forming processes that are often difficult to observe experimentally. acs.orgresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (Theoretical Modeling)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is central to structure-based drug design. nih.gov

The process involves preparing the 3D structures of both the ligand and the receptor. The docking software then samples a large number of possible binding poses of the ligand within the active site of the receptor and uses a scoring function to estimate the binding affinity for each pose. nih.govresearchgate.net The results can identify the most likely binding mode and predict the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net

Molecular dynamics (MD) simulations can then be used to refine the docked pose and to study the stability and dynamics of the complex over time. MD simulations model the movement of atoms and molecules, providing a more detailed picture of the binding process and the conformational changes that may occur upon binding. Such theoretical modeling is invaluable for understanding how a molecule might interact with a biological target and for guiding the design of new, more potent derivatives. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Chemical Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities or physicochemical properties, respectively. conicet.gov.arnih.gov These models are instrumental in modern drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular features crucial for a desired biological effect. mdpi.com For chemical series involving thiophene derivatives, including analogs structurally related to this compound, various QSAR and QSPR studies have been conducted to elucidate the key structural determinants for their biological functions.

Detailed Research Findings

Research into thiophene derivatives has yielded several predictive QSAR and QSPR models for a range of biological activities. These studies highlight the importance of electronic, steric, and physicochemical properties in modulating the compounds' efficacy.

A 2D-QSPR study was conducted on a series of N-(aryl)-2-thiophene-2-ylacetamide derivatives to analyze their antitubercular activity by modeling their partition coefficient (log P). asianpubs.org The resulting statistically significant model revealed that hydrogen acceptor group substitutions on the phenyl ring had a favorable effect on the partition coefficient, while the field effects of substituents were detrimental. asianpubs.org The derived QSPR equation demonstrated a good correlation between the molecular descriptors and the property, providing a tool for predicting the lipophilicity of similar compounds. asianpubs.org

In a study on thiophene analogs with anti-inflammatory activity, a Hansch-type QSAR analysis was performed on 43 different compounds. nih.gov The investigation revealed the dominant role of electronic properties in modulating the anti-inflammatory response. Specifically, the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment were identified as key descriptors, suggesting that the electronic characteristics of the thiophene ring and its substituents are critical for this biological activity. nih.gov